molecular formula C18H22N2O6S2 B2767305 3,4-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 932529-79-8

3,4-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2767305
CAS RN: 932529-79-8
M. Wt: 426.5
InChI Key: LFPCBNZUTCYYBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the quinoline ring, introduction of the benzenesulfonamide moiety, and subsequent methoxylation. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Chemical Structure and Interactions

  • The title compound, related to gliquidone, displays intricate molecular interactions such as intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, facilitating the formation of hydrogen-bonded chains. These structural characteristics are essential for understanding the compound's reactivity and potential applications in drug design and synthesis (Gelbrich, Haddow, & Griesser, 2011).

Synthesis and Reactions

  • N-Tosyl- and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones undergo thermal carbon dioxide extrusion leading to aza-ortho-xylylenes. These intermediates can be trapped by electron-poor dienophiles, producing tetrahydroquinoline and quinoline derivatives, indicating the compound's relevance in synthetic organic chemistry (Consonni, Croce, Ferraccioli, & Rosa, 1996).

Cancer Research

  • Sulfonamide derivatives, including compounds related to the query, have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds, through their structural modifications, have shown potential in inducing apoptosis in cancer cells by activating pro-apoptotic genes, underscoring the importance of sulfonamides in medicinal chemistry and cancer therapy research (Cumaoğlu et al., 2015).

Photodynamic Therapy

  • The synthesis and characterization of zinc phthalocyanine derivatives substituted with sulfonamide groups have been reported, highlighting their high singlet oxygen quantum yield and potential application in photodynamic therapy for cancer treatment. Such derivatives demonstrate the role of sulfonamides in the development of photosensitizers with high efficiency and specificity (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

  • Sulfonamide derivatives have been synthesized and tested as inhibitors of human carbonic anhydrases (hCAs), a family of enzymes implicated in various physiological and pathological processes. The structural analysis of hCA II in complex with a sulfonamide inhibitor revealed insights into the inhibitor binding mode, offering clues for designing selective inhibitors for therapeutically relevant isozymes (Mader et al., 2011).

properties

IUPAC Name

3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-25-17-9-8-15(12-18(17)26-2)28(23,24)19-14-7-6-13-5-4-10-20(16(13)11-14)27(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPCBNZUTCYYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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